molecular formula C18H11F3N2O3S2 B1682180 3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid CAS No. 143162-65-6

3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid

Cat. No.: B1682180
CAS No.: 143162-65-6
M. Wt: 424.4 g/mol
InChI Key: BUYWFAJWTSIACV-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid is a sophisticated synthetic compound designed for advanced life science research. Its molecular architecture, which integrates a 1,4-benzothiazine core with a trifluorinated benzothiazole unit, suggests potential for high biological activity and target selectivity. Benzothiazine derivatives are a recognized pharmacophore in medicinal chemistry, extensively investigated for their anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The presence of the trifluoro-benzothiazolyl group is a strategic modification often employed to enhance metabolic stability, improve binding affinity to specific biological targets, and fine-tune the compound's physicochemical characteristics. This reagent is tailored for use in exploratory studies, including but not limited to, high-throughput screening campaigns, mechanistic studies as a potential enzyme inhibitor, and structure-activity relationship (SAR) investigations aimed at developing novel therapeutic agents. Researchers can leverage this compound to probe complex biochemical pathways, particularly those involving enzymes that are modulated by related heterocyclic scaffolds.

Properties

CAS No.

143162-65-6

Molecular Formula

C18H11F3N2O3S2

Molecular Weight

424.4 g/mol

IUPAC Name

2-[3-oxo-4-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]-1,4-benzothiazin-2-yl]acetic acid

InChI

InChI=1S/C18H11F3N2O3S2/c19-8-5-9(20)17-16(15(8)21)22-13(28-17)7-23-10-3-1-2-4-11(10)27-12(18(23)26)6-14(24)25/h1-5,12H,6-7H2,(H,24,25)

InChI Key

BUYWFAJWTSIACV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(S2)CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(4-(4,5,7-trifluorobenzothiazol-2-yl)methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid
3,4-dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid
SG-210
SPR 210
SPR-210

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPR-210 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of SPR-210 would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

SPR-210 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving SPR-210 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of SPR-210 .

Scientific Research Applications

Anti-Diabetic Properties

Research indicates that compounds similar to 3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and lower blood glucose levels. For instance, a related compound demonstrated an IC50 value of 18 nM against DPP-IV, highlighting the potential efficacy of this class of compounds in diabetes management .

Anticancer Activity

The compound's structural features suggest possible anticancer activity. Preliminary studies on related benzothiazole derivatives have shown promising results against various cancer cell lines. For example, derivatives with similar scaffolds have been reported to inhibit the growth of leukemia and central nervous system cancer cell lines significantly . The mechanism of action may involve the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways critical for tumor growth.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A study conducted on a series of benzothiazole derivatives demonstrated that modifications at specific positions could enhance DPP-IV inhibitory activity. The synthesized compounds were evaluated for their pharmacological effects in vivo and showed significant reductions in blood glucose levels in diabetic animal models .

Case Study 2: Anticancer Activity Evaluation

In vitro studies have assessed the anticancer potential of benzothiazole derivatives against multiple cancer cell lines. One compound exhibited an inhibition rate of 84.19% against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line . These findings suggest that further development and optimization of such compounds could lead to new therapeutic agents for cancer treatment.

Data Tables

Compound Activity IC50 (nM) Cell Line
Compound ADPP-IV Inhibition18N/A
Compound BAnticancer ActivityN/AMOLT-4
Compound CAnticancer ActivityN/ASF-295

Mechanism of Action

SPR-210 exerts its effects by inhibiting the enzyme aldose reductase. This enzyme catalyzes the reduction of glucose to sorbitol, a process that is upregulated in diabetic conditions. By inhibiting aldose reductase, SPR-210 reduces the accumulation of sorbitol in tissues, thereby preventing or ameliorating diabetic complications. The molecular targets and pathways involved include the polyol pathway and related metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Activities
Target Compound 4-((4,5,7-Trifluoro-2-benzothiazolyl)methyl) group, 2-acetic acid C₁₉H₁₂F₃N₂O₃S₂ 458.43 Benzothiazine, trifluorobenzothiazole, acetic acid High lipophilicity, potential enhanced binding affinity
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid No benzothiazole substitution C₁₀H₉NO₃S 223.25 Benzothiazine, acetic acid Baseline solubility, moderate bioactivity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Acetamide replaces acetic acid C₁₀H₁₀N₂O₂S 222.27 Benzothiazine, acetamide Improved membrane permeability
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Methyl ester replaces acetic acid C₁₁H₁₁NO₃S 237.27 Benzothiazine, methyl ester Reduced solubility, increased lipophilicity
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide Hydrazide replaces acetic acid C₁₀H₁₁N₃O₂S 237.28 Benzothiazine, hydrazide Chelation potential, antimicrobial activity
2-(2,2-Difluoro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid Benzoxazin core, difluoro substitution C₁₀H₇F₂NO₄ 243.17 Benzoxazin, difluoro, acetic acid Altered electronic profile, ring puckering

Pharmacological and Physicochemical Comparisons

Functional Group Impact

  • Acetic Acid vs. Derivatives: The free carboxylic acid in the target compound enhances solubility in polar solvents (e.g., water) compared to methyl esters or acetamides, which are more lipophilic .
  • Trifluorobenzothiazole Substitution: The 4,5,7-trifluoro motif introduces strong electron-withdrawing effects, likely stabilizing the benzothiazine ring and modulating electronic interactions with biological targets. This contrasts with non-fluorinated analogs, which exhibit lower metabolic stability .

Conformational Analysis

  • The sulfur atom in the benzothiazine ring influences ring puckering, as described by Cremer and Pople’s coordinates . This contrasts with benzoxazin derivatives (), where oxygen’s smaller atomic size leads to different puckering amplitudes and phase angles, altering molecular conformation .

Biological Activity

3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazine moiety and trifluoromethyl groups. Its molecular formula is C16H13F3N2O2SC_{16}H_{13}F_3N_2O_2S, with a molecular weight of approximately 405.35 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to 3,4-dihydro-3-oxo derivatives exhibit various mechanisms of action:

  • Enzyme Inhibition : Compounds in this class have shown activity against enzymes like Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent inhibition .
  • Antioxidant Activity : The benzothiazine structure is associated with antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
  • Antimicrobial Properties : Some studies suggest that similar derivatives can exhibit antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionDPP-IV inhibition (IC50 ~ 18 nM)
Antioxidant ActivityReduced intracellular ROS levels
Antimicrobial EffectsInhibition of bacterial growth

Case Study 1: DPP-IV Inhibition

A study conducted on a series of benzothiazine derivatives found that the compound significantly inhibited DPP-IV activity in vitro. The compound's structural features were critical for its binding affinity, leading to reduced blood glucose levels in diabetic models.

Case Study 2: Antioxidant Effects

In another investigation, the compound was tested for its ability to scavenge free radicals. Results showed a significant decrease in reactive oxygen species (ROS) when treated with the compound compared to control groups. This suggests potential applications in treating oxidative stress-related conditions.

Case Study 3: Antimicrobial Activity

Research involving various bacterial strains demonstrated that the compound exhibited significant antibacterial effects. The mechanism was attributed to disruption of bacterial cell wall synthesis, leading to cell lysis.

Q & A

Q. What synthetic methodologies are most effective for preparing 3,4-dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Benzothiazine Formation : Condensation of substituted thiols with α-keto acids or esters under reflux conditions (e.g., using DMSO as a solvent and glacial acetic acid as a catalyst) to form the 1,4-benzothiazine core .

Functionalization : Introduction of the (4,5,7-trifluoro-2-benzothiazolyl)methyl group via nucleophilic substitution or alkylation. For example, coupling a pre-synthesized trifluorobenzothiazole derivative with the benzothiazine intermediate in ethanol under reflux .

Ester Hydrolysis : Conversion of the methyl ester (if present) to the acetic acid moiety using aqueous NaOH or HCl in ethanol/water mixtures .

Q. Key Parameters :

  • Reaction time (18–24 hours for cyclization steps).
  • Solvent selection (DMSO for high-temperature stability, ethanol for milder conditions).
  • Yield optimization via recrystallization (e.g., water-ethanol mixtures for purification) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identifies protons on the benzothiazine ring (δ 6.8–7.5 ppm for aromatic protons) and the trifluorobenzothiazolyl group (distinct splitting patterns due to fluorine coupling) .
  • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and quaternary carbons in the benzothiazine core.

X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the position of the trifluorobenzothiazolylmethyl substituent .

Melting Point Analysis : Consistency with literature values (e.g., 139–143°C for related derivatives) indicates purity .

Q. Table 1: Representative Characterization Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)δ 3.86 (s, CH3), δ 7.11–7.29 (m, aromatic)
Melting Point141–143°C
X-raySpace group P2₁/c, Z = 4

Q. How can researchers optimize purification strategies for this compound?

Methodological Answer:

  • Recrystallization : Use water-ethanol (1:1) or ethyl acetate/hexane mixtures to remove unreacted starting materials or byproducts .
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) for polar derivatives .
  • TLC Monitoring : Use Rf values (e.g., 0.59 in hexane/EtOH) to track reaction progress and identify fractions .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what contradictions might arise in assay data?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against targets like monoamine oxidases (MAOs) using fluorometric assays, given structural similarities to antidepressant benzothiazines .
    • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with IC50 determination.
  • Data Contradictions :
    • Fluorine Effects : The trifluoro group may enhance lipophilicity but reduce solubility, leading to variability in cellular uptake. Use DMSO stocks ≤0.1% to avoid solvent interference.
    • Metabolic Stability : Discrepancies between in vitro and in vivo results may arise due to rapid ester hydrolysis. Validate with LC-MS metabolite profiling .

Q. What strategies enable functionalization of the acetic acid moiety for structure-activity relationship (SAR) studies?

Methodological Answer:

Amidation : React with hydrazines or primary amines (e.g., using EDC/NHS coupling) to generate hydrazides or amides, as demonstrated in acetohydrazide derivatives .

Esterification : Convert the acid to methyl/ethyl esters via Fischer esterification (H2SO4 catalyst in methanol) for improved membrane permeability .

Salt Formation : Prepare sodium or potassium salts for enhanced aqueous solubility in pharmacokinetic studies.

Q. Critical Considerations :

  • Monitor reaction progress via IR spectroscopy (loss of -OH stretch at ~2500 cm⁻¹).
  • Assess biological activity shifts (e.g., reduced activity in ester forms due to slower hydrolysis) .

Q. How can researchers address inconsistencies in synthetic yields or byproduct formation?

Methodological Answer:

Variable Yields :

  • Solvent Polarity : Higher-polarity solvents (e.g., DMF) may improve solubility of intermediates but increase side reactions. Optimize via trial matrices .
  • Catalyst Loading : Adjust glacial acetic acid (5–10 mol%) to balance reaction rate and byproduct suppression .

Byproduct Identification :

  • Use LC-MS or preparative TLC to isolate byproducts.
  • Common byproducts include uncyclized precursors or dimerized species (e.g., via Michael addition side reactions) .

Q. Table 2: Troubleshooting Synthetic Challenges

IssueSolutionReference
Low Yield (≤50%)Extend reflux time to 24 hours
Dimer FormationReduce temperature to 60°C
Poor CrystallizationSwitch to acetone/water (3:1)

Q. What factors influence the compound’s stability under experimental storage conditions?

Methodological Answer:

  • Light Sensitivity : The benzothiazine core may degrade under UV light. Store in amber vials at -20°C .
  • Humidity Control : The acetic acid moiety is hygroscopic; use desiccants (silica gel) in storage containers.
  • pH-Dependent Degradation : Avoid aqueous solutions at pH >8, which promote hydrolysis of the thiazine ring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid
Reactant of Route 2
3,4-Dihydro-3-oxo-4-((4,5,7-trifluoro-2-benzothiazolyl)methyl)-2H-1,4-benzothiazine-2-acetic acid

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